Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- is a synthetic derivative of the morphinan class of compounds, which are structurally related to morphine. This compound is notable for its potential pharmacological applications, particularly in pain management and opioid receptor modulation. Morphinans are primarily characterized by their ability to interact with the µ-opioid peptide receptor, influencing analgesic effects.
The compound is synthesized through various chemical methods that modify the morphinan skeleton, specifically targeting the nitrogen and hydroxyl functionalities. The presence of the 3-phenacylpropyl group is significant as it alters the pharmacokinetic properties and receptor binding characteristics of the parent morphinan structure.
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- falls under the category of opioid analgesics. It is classified based on its structural modifications from the morphinan backbone, which includes alterations at positions 3 and 17 that enhance its interaction with opioid receptors.
The synthesis of Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- typically involves several steps:
Technical details about specific reaction conditions and yields are often documented in chemical literature, emphasizing the importance of optimizing conditions for high yield and purity .
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- features a complex three-dimensional structure typical of morphinans. The key components include:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The structural data reveals that variations in substituents can lead to significant changes in biological activity and receptor selectivity. The stereochemistry at specific positions also plays a crucial role in its interaction with opioid receptors .
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- undergoes various chemical reactions that can modify its structure for enhanced activity:
These reactions are critical for developing derivatives with improved efficacy and reduced side effects .
The mechanism of action for Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- primarily involves agonism at the µ-opioid peptide receptor. Upon binding:
Research indicates that modifications at position 17 significantly improve both agonist potency and selectivity at the µ-opioid receptor compared to unmodified analogs .
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- typically exhibits:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm structure and purity .
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- has several potential applications:
Ongoing research aims to explore its efficacy in clinical settings and its potential role in treating pain without the adverse effects associated with traditional opioids .
The morphinan core features a pentacyclic structure integrating phenanthrene and piperidine rings. Retrosynthetic disconnection typically prioritizes cleavage at the C9-C13 bond or the C14-oxygen bond to yield simpler intermediates [2] [5]. A robust approach leverages natural alkaloid precursors like thebaine or codeine, exploiting their inherent chirality and functional group compatibility [5]:
Table 1: Natural Precursors for Morphinan Synthesis
Precursor | Key Functional Groups | Strategic Advantages |
---|---|---|
Thebaine | Δ⁶⁷-olefin, 3-methoxy, 4,5-epoxy | Dienone reactivity for Diels-Alder derivatization |
Codeine | 3-methoxy, 6-hydroxy | Direct O/N-demethylation pathways |
(-)-Normetazocine | 3-hydroxy, 5,9-dimethyl | Simplified benzomorphan core for N-alkylation |
The Kabay extraction process provides the foundation for industrial-scale isolation of these precursors from Papaver somniferum, enabling semisynthetic routes [5]. Retrosynthetic simplification may also involve late-stage introduction of the C17 substituent via alkylation of nor-compounds (N-demethylated intermediates), leveraging the nucleophilicity of the tertiary amine [5] [8].
The 17-(3-phenacylpropyl) side chain requires precise chain-length control and ketone installation. Key methodologies include:
Table 2: Phenacylpropyl Installation Methods Comparison
Method | Yield Range | Key Challenge | Stereochemical Impact |
---|---|---|---|
Direct N-alkylation | 45-72% | Over-alkylation impurities | Minimal racemization |
Suzuki ketone synthesis | 60-85% | Catalyst deactivation by amine | Configurational retention |
Staudinger/acylation | 50-68% | Multi-step inefficiency | Epimerization risk |
The phenacyl carbonyl enhances hydrogen-bonding capacity and electronic properties, potentially influencing receptor affinity via π-stacking interactions [8].
Preserving the C5R, C6S, C9R, C13S, C14R configuration of (-)-morphinans is critical for pharmacological integrity. Key control strategies:
The phenacylpropyl chain length may induce conformational steering of the piperidine ring, favoring chair conformations with equatorial N-substituents. Computational models suggest the ketone oxygen engages in weak transannular interactions with C14-OH, subtly influencing the A-ring geometry [8].
Critical synthetic building blocks enabling efficient access to the target molecule:
The phenacylpropyl motif's synthetic versatility allows further transformations: the ketone undergoes reductive amination to access aminoethyl variants, or Wittig olefination for unsaturated analogs, expanding the chemical space around the target structure [8] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8